3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with phenylamine under controlled conditions. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde . The reaction conditions often require specific catalysts and solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid methylamide: Another piperidine derivative with similar structural features.
®-(-)-3-Piperidinecarboxylic acid: An inhibitor of GABA uptake.
Piperine: A naturally occurring piperidine alkaloid with antioxidant properties.
Uniqueness
3-(Phenylamino)piperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the phenylamino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-anilinopiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-11(16)12(7-4-8-13-9-12)14-10-5-2-1-3-6-10;/h1-3,5-6,13-14H,4,7-9H2,(H,15,16);1H |
InChI Key |
VDEWSLFLIZODHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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